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Application Notes: Targeting Lysine Residues with Sulfamoyl Fluoride Electrophiles

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Compound of Interest					
Compound Name:	Sulfamoyl fluoride				
Cat. No.:	B6320210	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfur(VI) fluoride electrophiles, including sulfonyl fluorides (-SO₂F) and **sulfamoyl fluoride**s (R₂N-SO₂F), are powerful tools in chemical biology and drug discovery.[1] These "warheads" possess a unique balance of aqueous stability and reactivity, allowing them to form covalent bonds with various nucleophilic amino acid residues within protein binding sites.[1] While they can react with serine, tyrosine, and histidine, their ability to target lysine offers a significant advantage, as lysine residues are frequently present in functionally important protein domains, such as the ATP-binding pocket of kinases.[2][3]

The reaction of a **sulfamoyl fluoride** with the ϵ -amino group of a lysine residue results in a highly stable sulfonamide linkage, leading to irreversible inhibition of the target protein.[4] This covalent modification is "context-dependent," meaning its efficiency and selectivity are dictated by the local protein microenvironment, which can facilitate the reaction by positioning the electrophile and enhancing the nucleophilicity of the target lysine. This property allows for the design of highly specific probes and inhibitors.[5]

Applications for this chemistry are extensive, ranging from the development of potent and selective covalent inhibitors for challenging targets like protein-protein interactions (PPIs) and drug-resistant kinases to the creation of chemical probes for chemoproteomic workflows, enabling target identification and validation in live cells.[6][7][8]



Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the deprotonated ε -amino group of a lysine side chain on the electrophilic sulfur atom of the **sulfamoyl fluoride**. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide bond.

Caption: Reaction of a **sulfamoyl fluoride** with a lysine residue.

Quantitative Data Summary

The following tables summarize key quantitative data for various sulfonyl fluoride-based compounds targeting lysine and other residues. These values are context-dependent and vary based on the specific protein target and assay conditions.

Table 1: Inhibitor Potency and Target Engagement IC₅₀ values for covalent inhibitors are time-dependent; incubation times are provided where available.

Compound/ Probe	Target Protein	Assay Type	Incubation Time	IC50 (μM)	Reference
Compound 2	XIAP BIR3 (Lys311Tyr)	DELFIA	2 h	0.23	[6]
Compound 2	XIAP BIR3 (Lys311Tyr)	DELFIA	8 h	0.09	[6]
Compound 3	XIAP BIR3 (Lys311Tyr)	DELFIA	2 h	0.17	[6]
Compound 3	XIAP BIR3 (Lys311Tyr)	DELFIA	8 h	0.05	[6]
Compound 2	XIAP BIR3 (Lys311His)	DELFIA	2 h	0.32	[6]
Compound 2	XIAP BIR3 (Lys311His)	DELFIA	8 h	0.12	[6]

Table 2: Protein Stability and Compound Reactivity ΔT_m indicates the change in protein melting temperature upon ligand binding, a measure of stabilization. Half-life indicates compound



stability in buffer.

Compound/Pr obe	Target Protein	ΔT _m (°C)	Stability (t½ in buffer)	Reference
Compound 2	XIAP BIR3 (wt)	16.2	~3 h	[6]
Compound 3	XIAP BIR3 (wt)	18.2	~4 h	[6]
Aryl-fluorosulfate	XIAP BIR3 (wt)	20.3	> 24 h	[6]
Benzamide- sulfonyl fluoride	(General)	-	Unstable at physiological pH	[6]

Application Example: Covalent Inhibition of a Kinase Signaling Pathway

Sulfonyl fluoride probes are highly effective at targeting the conserved catalytic lysine in the ATP-binding site of many protein kinases.[2] Covalent modification of this lysine residue can irreversibly block kinase activity, providing a powerful strategy to inhibit signaling pathways involved in diseases like cancer. The diagram below illustrates how a lysine-targeted inhibitor can block a generic receptor tyrosine kinase (RTK) pathway.

Caption: Inhibition of a kinase cascade via covalent lysine targeting.

Experimental Protocols General Experimental Workflow

The development and validation of a lysine-targeting **sulfamoyl fluoride** probe typically follows a multi-step process, beginning with initial biochemical screens and progressing to cellular target engagement assays.

Caption: General workflow for validating lysine-targeted probes.

Protocol 1: Covalent Modification Analysis by Mass Spectrometry



This protocol is used to confirm the formation of a covalent adduct between a **sulfamoyl fluoride** probe and a purified target protein by detecting the expected mass increase.

Materials:

- Purified target protein (e.g., >90% purity, at ~1-5 μM).
- Sulfamoyl fluoride probe (stock solution in DMSO, e.g., 10 mM).
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4 or similar physiological buffer.
- LC-MS system suitable for intact protein analysis.

Method:

- Reaction Setup: In a microcentrifuge tube, combine the purified protein and the assay buffer.
 Add the sulfamoyl fluoride probe to a final concentration typically 10- to 50-fold molar excess over the protein. A control reaction with DMSO vehicle should be run in parallel.
- Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2-24 hours). Time points can be taken to assess the reaction rate.
- Sample Preparation for MS: If necessary, desalt the protein sample using a C4 ZipTip or similar resin to remove buffer components that interfere with mass spectrometry. Elute the protein in a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
- LC-MS Analysis: Infuse the sample into the mass spectrometer. Acquire spectra in the appropriate m/z range to detect the unmodified protein and the expected covalent adduct.
- Data Analysis: Deconvolute the raw mass spectra to determine the molecular weight of the species present. A mass increase corresponding to the molecular weight of the sulfamoyl fluoride probe (minus the fluorine atom) confirms covalent adduct formation.[8]

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement



TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (T_m) upon ligand binding. A significant increase in T_m (a "thermal shift") indicates that the compound stabilizes the protein, which is a strong indicator of binding.[9][10] For covalent inhibitors, this stabilization is typically pronounced and irreversible.

Materials:

- Purified target protein (0.1-0.2 mg/mL).
- TSA Buffer: e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl.[9]
- SYPRO™ Orange dye (5000x stock in DMSO).
- Sulfamoyl fluoride probe (10 mM stock in DMSO).
- Real-time PCR instrument (e.g., QuantStudio 5, ViiA7).[9][10]
- 96- or 384-well PCR plates.

Method:

- Prepare Master Mix: Prepare a master mix of protein and SYPRO Orange dye in TSA buffer.
 A final protein concentration of 2 μM and a dye dilution of 1:1000 (5x final concentration) is a good starting point.
- Aliquot Master Mix: Dispense the master mix into the wells of the PCR plate (e.g., 19 μ L per well).
- Add Compounds: Add the sulfamoyl fluoride probe to the wells (e.g., 1 μL to achieve a final concentration of 10-50 μM). Include DMSO-only wells as a negative control.
- Incubation (for Covalent Inhibitors): For covalent probes, pre-incubate the plate at room temperature for a set time (e.g., 30-120 minutes) to allow for the covalent reaction to proceed.[6]
- Seal and Centrifuge: Seal the plate with an optically clear adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.



- Run Melt Curve: Place the plate in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of ~1°C/min, while continuously monitoring fluorescence.[9]
- Data Analysis: The melting temperature (T_m) is the inflection point of the sigmoidal melting curve, often calculated by the instrument software by fitting the data to the Boltzmann equation. The thermal shift (ΔT_m) is calculated as (T_m with compound) (T_m with DMSO). A large ΔT_m suggests stabilizing binding.[9]

Protocol 3: In-Cell Target Engagement via Western Blot

This protocol assesses whether a cell-permeable **sulfamoyl fluoride** probe covalently binds to its intended target within a cellular environment. Covalent adduct formation often results in a slight increase in the protein's molecular weight, which can be detected as a band shift on a Western blot.

Materials:

- Cultured cells expressing the target protein (e.g., HEK293T cells).
- Cell culture medium (e.g., DMEM) and supplements.
- Cell-permeable **sulfamoyl fluoride** probe (stock in DMSO).
- Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
- SDS-PAGE gels, running buffer, and transfer apparatus.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibody specific to the target protein.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate (ECL).



Method:

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the **sulfamoyl fluoride** probe at various concentrations (e.g., 1-20 μM) or a DMSO vehicle control. Incubate for a specified time (e.g., 4-24 hours) under normal culture conditions.
- Cell Lysis: Wash the cells with cold PBS, then add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blot:
 - Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again, apply the ECL substrate, and visualize the bands
 using a chemiluminescence imager. A slight upward shift in the band corresponding to the
 target protein in the probe-treated lanes compared to the control lane indicates the formation
 of a covalent adduct.[6]



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